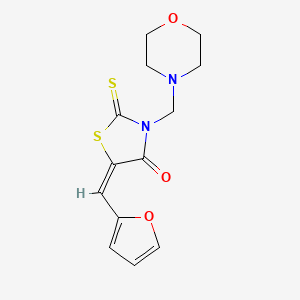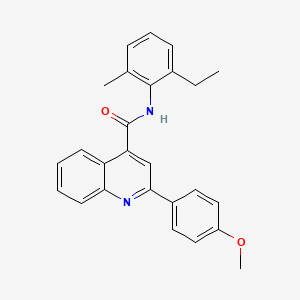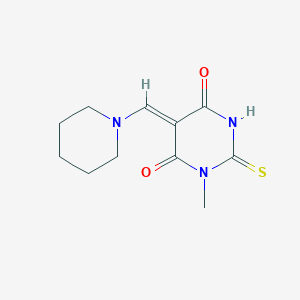
5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as FMT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiazolidinone derivative that has shown promising results in scientific research related to its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that are involved in tissue remodeling and repair. By inhibiting the activity of these enzymes, this compound has the potential to reduce inflammation and promote tissue repair.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. This compound has also been shown to improve cognitive function and reduce amyloid beta accumulation in animal models of Alzheimer's disease. Additionally, this compound has been shown to reduce the replication of certain viruses, including the Zika virus and the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is its ability to inhibit the activity of specific enzymes and proteins, making it a promising candidate for drug development. This compound has also been shown to have low toxicity and high bioavailability, making it a viable option for further research. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on 5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections. Another area of interest is the optimization of the synthesis method for this compound, with the goal of improving its purity and yield. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
5-(2-furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. Its ability to inhibit the activity of certain enzymes and proteins has made it a promising candidate for drug development. This compound has shown potential as an anti-cancer, anti-inflammatory, and anti-viral agent. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c16-12-11(8-10-2-1-5-18-10)20-13(19)15(12)9-14-3-6-17-7-4-14/h1-2,5,8H,3-4,6-7,9H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDLOETZNIYFGA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methoxymethyl)-1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B4773149.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4773158.png)
![4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol](/img/structure/B4773159.png)
![7-(difluoromethyl)-N-[4-(dimethylamino)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4773161.png)
![2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B4773168.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4773178.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide](/img/structure/B4773188.png)
![ethyl [2-({[(2-bromophenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4773203.png)
![2-[(6-acetyl-4-hydroxy-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B4773212.png)


![N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B4773231.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4773238.png)